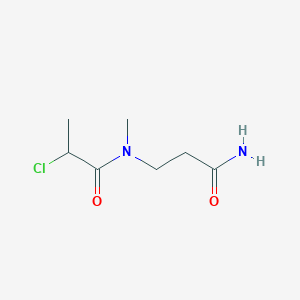
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate inhibits mTOR kinase by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets of mTOR, including p70S6 kinase and 4E-BP1, which are involved in the regulation of protein synthesis and cell growth. Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been shown to be a potent and selective inhibitor of mTOR kinase, with minimal off-target effects.
Biochemical and Physiological Effects:
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the disease context and cell type. In cancer cells, Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetes, Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate improves glucose tolerance and insulin sensitivity, reduces inflammation, and protects pancreatic beta cells from apoptosis. In neurodegenerative disorders, Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate protects neurons from degeneration, improves synaptic plasticity, and enhances cognitive function.
Advantages and Limitations for Lab Experiments
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has several advantages for lab experiments, including its potency and selectivity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2 complexes, and its availability as a commercial reagent. However, Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate, including the development of more potent and selective mTOR kinase inhibitors, the evaluation of combination therapies with other anticancer agents, the investigation of the role of mTOR kinase in other diseases, and the optimization of the pharmacokinetic properties of Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate for clinical use. Additionally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate will provide valuable insights into the regulation of mTOR kinase signaling and its role in disease pathogenesis.
Synthesis Methods
The synthesis of Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate involves a series of chemical reactions, starting from tert-butyl 5-(chloromethyl)pyrazine-2-carboxylate and 2,3-dicyclopropylazetidine-1-carboxylic acid. The reaction proceeds through a nucleophilic substitution mechanism, followed by the deprotection of the tert-butyl group to obtain the final product. The synthesis of Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been reported in several publications, including a patent application by AstraZeneca.
Scientific Research Applications
Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, mTOR kinase is often overactivated, leading to uncontrolled cell growth and proliferation. Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate inhibits mTOR kinase, thereby preventing the growth and proliferation of cancer cells. In diabetes, mTOR kinase is involved in the regulation of glucose metabolism. Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, mTOR kinase is involved in the regulation of neuronal survival and synaptic plasticity. Tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate has been shown to protect neurons from degeneration and improve cognitive function in animal models of neurodegenerative disorders.
properties
IUPAC Name |
tert-butyl 5-(2,3-dicyclopropylazetidine-1-carbonyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)15-9-20-14(8-21-15)17(23)22-10-13(11-4-5-11)16(22)12-6-7-12/h8-9,11-13,16H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBIVCILXADKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(N=C1)C(=O)N2CC(C2C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![Ethyl 5-acetyl-2-[[methyl(2,2,2-trifluoroethyl)carbamoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7429346.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
![Methyl 2-methoxy-4-[[4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carbonyl]amino]benzoate](/img/structure/B7429359.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone](/img/structure/B7429373.png)
![N-(2-methyl-3-nitrophenyl)-2-[[(1S)-1-(4-nitrophenyl)ethyl]amino]propanamide](/img/structure/B7429381.png)

![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclohexyl)methanone](/img/structure/B7429392.png)
![(1-Fluorocyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429395.png)
![5-[[(1-pyridin-4-ylpiperidin-4-yl)amino]methyl]-1H-pyridin-2-one](/img/structure/B7429398.png)
![4-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7429420.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)urea](/img/structure/B7429421.png)
